molecular formula C28H28N2O6 B11599560 4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(2-methylphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid

4-{[(2E)-3-(3,4-diethoxyphenyl)-2-{[(2-methylphenyl)carbonyl]amino}prop-2-enoyl]amino}benzoic acid

Cat. No.: B11599560
M. Wt: 488.5 g/mol
InChI Key: DNMZICBYNBKNHJ-XQNSMLJCSA-N
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Description

4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-[(2-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-[(2-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 3,4-diethoxybenzaldehyde with 2-methylphenylamine to form an intermediate Schiff base. This intermediate is then reacted with benzoic acid derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-[(2-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzoic acids, alcohols, amines, and various halogenated derivatives .

Scientific Research Applications

4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-[(2-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-[(2-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Diethoxyphenyl)-2-propenoic acid
  • (2E)-3-(3,4-Dimethoxyphenyl)acrylic acid
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

4-[(2E)-3-(3,4-DIETHOXYPHENYL)-2-[(2-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

4-[[(E)-3-(3,4-diethoxyphenyl)-2-[(2-methylbenzoyl)amino]prop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C28H28N2O6/c1-4-35-24-15-10-19(17-25(24)36-5-2)16-23(30-26(31)22-9-7-6-8-18(22)3)27(32)29-21-13-11-20(12-14-21)28(33)34/h6-17H,4-5H2,1-3H3,(H,29,32)(H,30,31)(H,33,34)/b23-16+

InChI Key

DNMZICBYNBKNHJ-XQNSMLJCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)C(=O)O)/NC(=O)C3=CC=CC=C3C)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3C)OCC

Origin of Product

United States

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